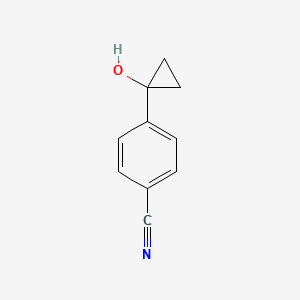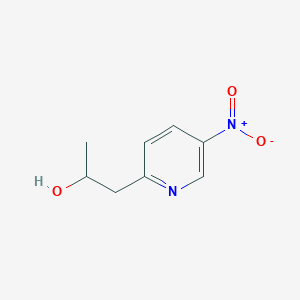
1-(5-Nitropyridin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Nitropyridin-2-yl)propan-2-ol is an organic compound that belongs to the class of nitropyridines It is characterized by a nitro group attached to the pyridine ring and a propanol group at the second position
Preparation Methods
The synthesis of 1-(5-Nitropyridin-2-yl)propan-2-ol can be achieved through several synthetic routesThe reaction conditions typically include the use of nitrating agents such as nitric acid or nitrogen dioxide in the presence of a solvent like acetic acid . Industrial production methods may involve large-scale nitration processes followed by purification steps to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
1-(5-Nitropyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-(5-Nitropyridin-2-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer agents.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanocomposites.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of 1-(5-Nitropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting various signaling pathways . The compound’s ability to modulate these pathways makes it a valuable tool in studying oxidative stress-related diseases.
Comparison with Similar Compounds
1-(5-Nitropyridin-2-yl)propan-2-ol can be compared with other nitropyridine derivatives, such as:
5-Nitropyridin-2-ol: Similar in structure but lacks the propanol group, making it less versatile in certain applications.
3-Nitropyridine: Differing in the position of the nitro group, which affects its reactivity and applications.
2-Methyl-5-nitropyridine: Contains a methyl group instead of a propanol group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the nitro and propanol groups, providing a balance of reactivity and stability that is advantageous in various research and industrial applications.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1-(5-nitropyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10N2O3/c1-6(11)4-7-2-3-8(5-9-7)10(12)13/h2-3,5-6,11H,4H2,1H3 |
InChI Key |
JZGWVFALZMOUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13559239.png)
![5-Chloro-2-({[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole](/img/structure/B13559253.png)

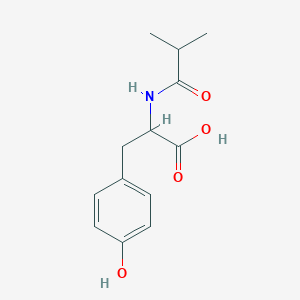
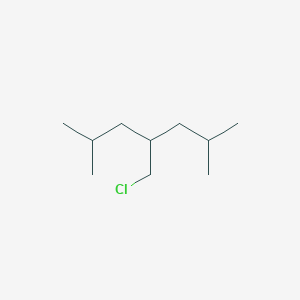


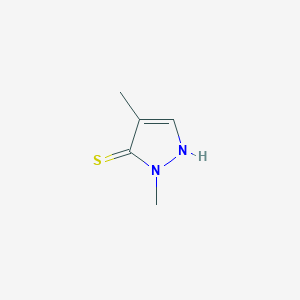
![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)

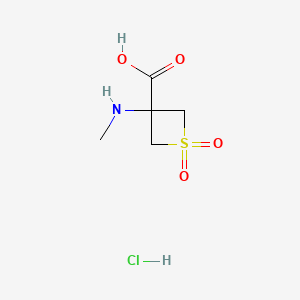
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13559305.png)
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)
